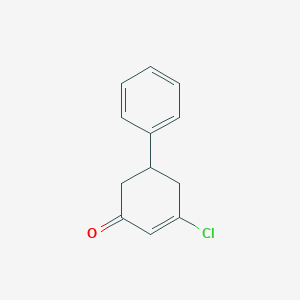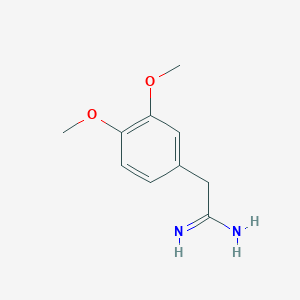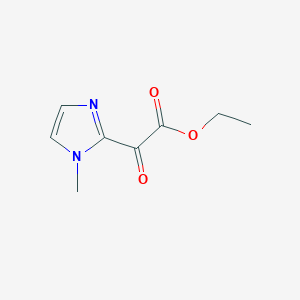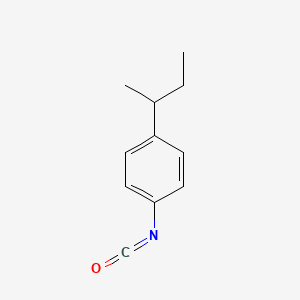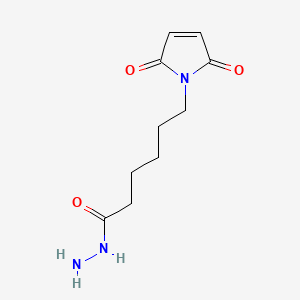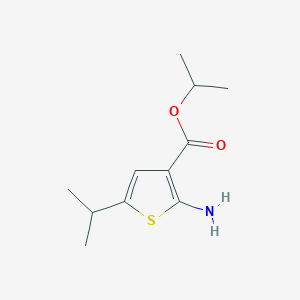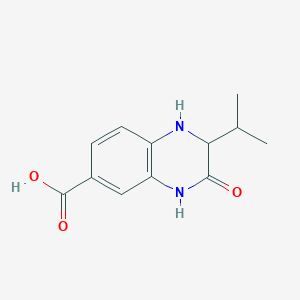![molecular formula C10H11ClN2O2 B1307816 4-[(3-Chloropropanoyl)amino]benzamide CAS No. 573994-42-0](/img/structure/B1307816.png)
4-[(3-Chloropropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[(3-Chloropropanoyl)amino]benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, related benzamide derivatives have been synthesized and studied for their potential biological activities and molecular properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) involved the preparation of optical isomers from optically active pyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline . Although the synthesis of 4-[(3-Chloropropanoyl)amino]benzamide is not explicitly described, similar synthetic strategies could be employed, such as activating the carboxylic acid with reagents like thionyl chloride before coupling with the amine.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provides insights into the importance of molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which could also be relevant for the structure of 4-[(3-Chloropropanoyl)amino]benzamide . The molecular structure is often determined using techniques like X-ray crystallography, as seen in the characterization of two polymorphs of TKS159 .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The amide bond is typically stable, but under certain conditions, it can undergo hydrolysis or participate in nucleophilic acyl substitution reactions. The presence of other substituents, such as the chloro group in 4-[(3-Chloropropanoyl)amino]benzamide, may influence its reactivity in electrophilic aromatic substitution reactions or in the formation of new bonds through nucleophilic substitution at the carbon adjacent to the chlorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the two polymorphs of TKS159 showed different thermal behaviors, with form alpha being more thermodynamically stable than form beta . Spectroscopic methods, including IR, NMR, and UV-Vis, are commonly used to analyze these properties. The paper on the synthesis, crystal structure analysis, and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides an example of how these techniques are used to characterize benzamide derivatives . Similar methods could be applied to study the physical and chemical properties of 4-[(3-Chloropropanoyl)amino]benzamide.
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry and Drug Discovery
- Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .
- They have been used for the treatment of various conditions such as juvenile hyperactivity, cancer, hypercholesterolemia .
- They also have anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
- Amide derivatives also show anti-platelet activity .
- Recently, amide compounds have been used in drug discovery .
- Other fields in which amide compounds are broadly used include industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
-
Scientific Field: Antioxidant and Antibacterial Activities
- A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
- One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
For instance, they are used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. Benzamides can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a cell .
Additionally, benzamides are used in the synthesis of other chemicals . They can act as building blocks in the synthesis of more complex molecules. This is particularly useful in fields like drug discovery, where new compounds need to be synthesized for testing .
For instance, they are used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. Benzamides can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a cell .
Additionally, benzamides are used in the synthesis of other chemicals . They can act as building blocks in the synthesis of more complex molecules. This is particularly useful in fields like drug discovery, where new compounds need to be synthesized for testing .
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-chloropropanoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDHTDFAHRFZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400675 |
Source


|
| Record name | 4-[(3-chloropropanoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloropropanoyl)amino]benzamide | |
CAS RN |
573994-42-0 |
Source


|
| Record name | 4-[(3-chloropropanoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
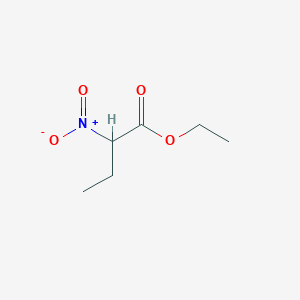
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)



